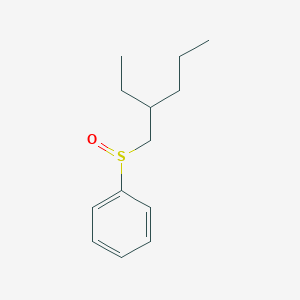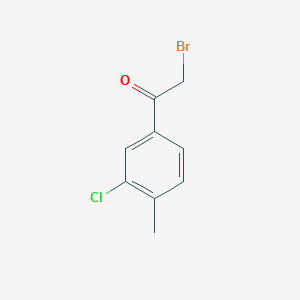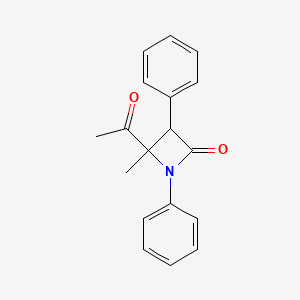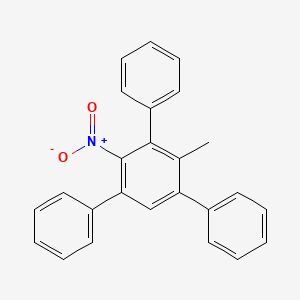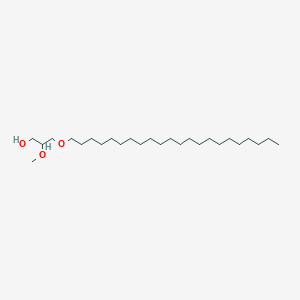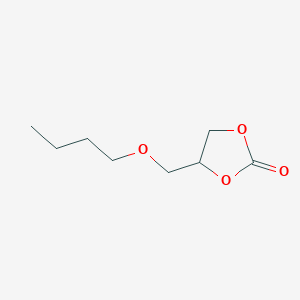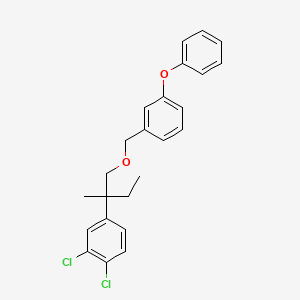
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane is an organic compound characterized by the presence of two iodomethyl groups attached to a cyclohexane ring The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Bis(iodomethyl)cyclohexane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which can be derived from cyclohexene through hydrogenation.
Introduction of Iodomethyl Groups: The iodomethyl groups are introduced via a halogenation reaction. This can be achieved by treating the cyclohexane derivative with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Stereochemical Control: The stereochemistry is controlled by using chiral catalysts or chiral auxiliaries during the halogenation step to ensure the (1R,2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and controlled introduction of iodomethyl groups. The use of chiral catalysts in industrial settings ensures the desired stereochemistry is achieved consistently.
化学反应分析
Types of Reactions
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding cyclohexane derivative with methyl groups instead of iodomethyl groups.
Oxidation Reactions: Oxidation of the iodomethyl groups can lead to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include cyclohexane derivatives with various functional groups replacing the iodomethyl groups.
Reduction Reactions: The major product is (1R,2S)-1,2-bis(methyl)cyclohexane.
Oxidation Reactions: Products include cyclohexane derivatives with aldehyde or carboxylic acid groups.
科学研究应用
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those requiring specific stereochemistry for biological activity.
Material Science: It is used in the synthesis of polymers and materials with unique properties due to the presence of iodomethyl groups.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
作用机制
The mechanism of action of (1R,2S)-1,2-Bis(iodomethyl)cyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The iodomethyl groups act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
(1R,2S)-1,2-Bis(bromomethyl)cyclohexane: Similar in structure but with bromomethyl groups instead of iodomethyl groups.
(1R,2S)-1,2-Bis(chloromethyl)cyclohexane: Similar in structure but with chloromethyl groups instead of iodomethyl groups.
(1R,2S)-1,2-Bis(fluoromethyl)cyclohexane: Similar in structure but with fluoromethyl groups instead of iodomethyl groups.
Uniqueness
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane is unique due to the presence of iodomethyl groups, which are larger and more polarizable compared to other halomethyl groups. This results in different reactivity and selectivity in chemical reactions. The compound’s stereochemistry also contributes to its uniqueness, making it valuable in the synthesis of chiral molecules.
属性
CAS 编号 |
85807-79-0 |
|---|---|
分子式 |
C8H14I2 |
分子量 |
364.01 g/mol |
IUPAC 名称 |
(1S,2R)-1,2-bis(iodomethyl)cyclohexane |
InChI |
InChI=1S/C8H14I2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8+ |
InChI 键 |
UYOGTWIDMSRPJU-OCAPTIKFSA-N |
手性 SMILES |
C1CC[C@H]([C@H](C1)CI)CI |
规范 SMILES |
C1CCC(C(C1)CI)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


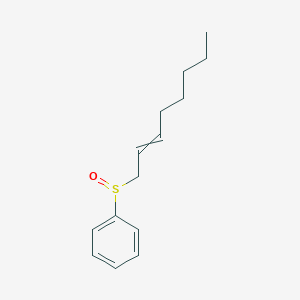
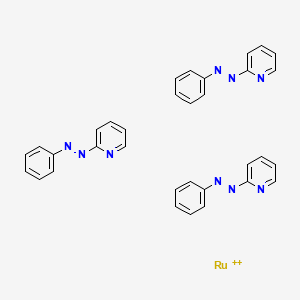
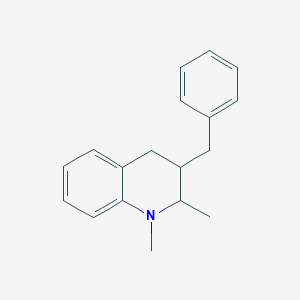
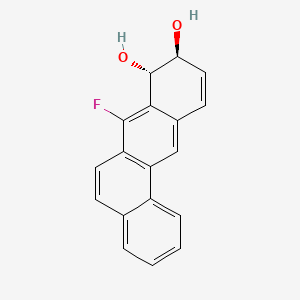
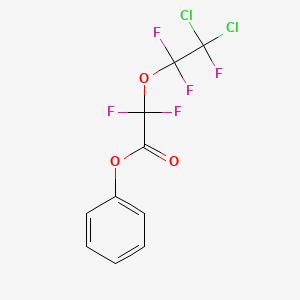

![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
